Fosciclopirox
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fosciclopirox, also known as CPX-POM, is a prodrug of Ciclopirox . It is a broad-spectrum antifungal agent used to treat mild to moderate onychomycosis of fingernails and toenails in immunocompetent patients . It is also being developed for the treatment of urothelial cancer .
Synthesis Analysis
This compound was synthesized as a phosphoryl-oxymethyl ester of Ciclopirox (CPX) to enable parenteral administration . This was done to overcome the limitations of Ciclopirox Olamine (CPX-O), which has low bioavailability and dose-limiting gastrointestinal toxicities . In rats and dogs, intravenous this compound is rapidly and completely metabolized to its active metabolite, Ciclopirox .Molecular Structure Analysis
This compound has a molecular formula of C13H20NO6P and a molecular weight of 317.27 g/mol .Chemical Reactions Analysis
Upon intravenous administration, this compound is rapidly and completely metabolized to its active metabolite, Ciclopirox . Ciclopirox binds to γ-secretase complex proteins Presenilin 1 and Nicastrin, which are essential for Notch activation .Physical And Chemical Properties Analysis
This compound is a white solid with excellent water solubility . It is stable when stored as directed and should be protected from light and heat .科学的研究の応用
Treatment of Acute Myeloid Leukemia (AML) : Fosciclopirox has been studied for its efficacy in treating relapsed/refractory AML. It is metabolized to ciclopirox, which inhibits the γ-secretase complex proteins essential for Notch activation. This inhibition leads to significant reductions in blast counts in AML patients (Lin et al., 2022).
Bladder Cancer Treatment : Another application is in the treatment of non-muscle invasive (NMIBC) and muscle invasive (MIBC) bladder cancer. Here, this compound's active metabolite ciclopirox acts as a γ-secretase inhibitor, affecting Notch and Wnt signaling pathways. Initial studies have shown promising results in terms of safety and clinical activity in NMIBC and MIBC patients (Weir et al., 2022).
Pharmacokinetics in Cancer Treatment : The pharmacokinetics of this compound were evaluated in rats and dogs, focusing on its potential as a treatment for urothelial cancers. Its metabolite, ciclopirox olamine, demonstrated anticancer activity in various solid tumors and hematologic malignancies (Weir et al., 2019).
Targeting the γ-Secretase Complex in Urothelial Cancer : this compound was shown to suppress growth in high-grade urothelial cancer by targeting the γ-secretase complex. This was evident in both in vitro and in vivo models. The inhibition of Notch signaling was a key mechanism in its anticancer activity (Weir et al., 2021).
作用機序
Ciclopirox, the active metabolite of Fosciclopirox, is a broad-spectrum antifungal medication that also has antibacterial and anti-inflammatory properties . Its main mode of action is thought to be its high affinity for trivalent cations, which inhibit essential co-factors in enzymes . In the context of cancer treatment, this compound acts as a γ-secretase inhibitor, resulting in inhibition of Notch and Wnt signaling pathways .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxymethyl dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20NO6P/c1-10-7-12(11-5-3-2-4-6-11)14(13(15)8-10)19-9-20-21(16,17)18/h7-8,11H,2-6,9H2,1H3,(H2,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKBXPWLNROYPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)OCOP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20NO6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1380539-06-9 |
Source
|
Record name | Fosciclopirox | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380539069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FOSCICLOPIROX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8FR269QPQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。